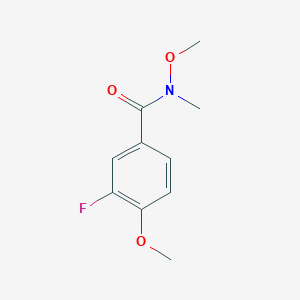

3-fluoro-N,4-dimethoxy-N-methylbenzamide

Beschreibung

3-Fluoro-N,4-dimethoxy-N-methylbenzamide is a fluorinated benzamide derivative characterized by a fluorine atom at the 3-position, two methoxy groups (at the 4-position and N-methyl), and a benzamide backbone. Key properties include:

- Molecular formula: C₁₁H₁₄FNO₃.

- Functional groups: Fluorine (electron-withdrawing), methoxy (electron-donating), and N-methylamide.

- Potential applications: Intermediate in pharmaceuticals or agrochemicals due to tunable electronic and steric properties.

Eigenschaften

Molekularformel |

C10H12FNO3 |

|---|---|

Molekulargewicht |

213.21 g/mol |

IUPAC-Name |

3-fluoro-N,4-dimethoxy-N-methylbenzamide |

InChI |

InChI=1S/C10H12FNO3/c1-12(15-3)10(13)7-4-5-9(14-2)8(11)6-7/h4-6H,1-3H3 |

InChI-Schlüssel |

HNLGLBKKILFOEU-UHFFFAOYSA-N |

Kanonische SMILES |

CN(C(=O)C1=CC(=C(C=C1)OC)F)OC |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Effects on Molecular Packing and Isostructurality

Fluorinated benzamidines and benzamides exhibit isostructurality when substituents occupy equivalent positions. For example:

- (Z)-3-Fluoro-N′-(4-fluorophenyl)benzimidamide and (Z)-4-Fluoro-N′-(4-fluorophenyl)benzimidamide are isostructural due to N–H⋯F hydrogen bonds and C–H⋯π interactions stabilizing their crystal lattices .

- 3-Fluoro-N,4-dimethoxy-N-methylbenzamide lacks the amidine group but shares fluorine and methoxy substituents. The N-methyl and methoxy groups likely disrupt isostructurality compared to simpler fluorinated benzamidines, favoring unique packing motifs.

Table 1: Crystal Packing and Intermolecular Interactions

(FP = fluorophenyl)

NMR Chemical Shifts and Electronic Effects

Fluorine and methoxy substituents significantly influence NMR profiles:

- 3-Fluoro-N,N-dimethylaniline : The meta-fluorine in 3-fluoro-N,N-dimethylaniline causes downfield shifts in adjacent carbons (¹³C NMR: δ ~115–125 ppm) .

- N,4-Dimethoxy-N-methylbenzamide : Methoxy groups at C4 and N-methyl result in distinct ¹H NMR signals (δ 3.3–3.8 ppm for OCH₃ and NCH₃) .

- This compound : Expected ¹⁹F NMR signal near δ -110 to -120 ppm (meta-fluorine), with methoxy groups deshielding adjacent protons.

Table 2: NMR Data Comparison

*Predicted based on analogs

Table 3: Physicochemical Properties

Q & A

Q. How can researchers optimize the synthesis of 3-fluoro-N,4-dimethoxy-N-methylbenzamide to maximize yield and purity?

- Methodological Answer : Optimization involves systematic variation of reaction parameters. For benzamide derivatives, key factors include:

- Temperature : Elevated temperatures (e.g., 60–80°C) may accelerate amide bond formation but risk side reactions like hydrolysis. Lower temperatures (25–40°C) are preferable for sensitive intermediates .

- Solvent Choice : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity of amines, while dichloromethane or THF may reduce side-product formation .

- Catalysts : Use coupling agents like HATU or EDCI to activate carboxylic acids, improving reaction efficiency .

- Workup : Purification via column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (ethanol/water) ensures high purity .

Q. What analytical techniques are essential for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., fluorine at C3, methoxy at C4) and N-methylation. Aromatic proton splitting patterns distinguish regioisomers .

- Mass Spectrometry (HRMS) : Exact mass analysis verifies molecular formula (e.g., CHFNO) and detects impurities .

- HPLC-PDA : Quantifies purity (>95%) and identifies byproducts (e.g., unreacted starting materials) .

Advanced Research Questions

Q. How should researchers address contradictory data arising from different synthetic routes for this compound?

- Methodological Answer : Contradictions (e.g., variable yields, unexpected byproducts) require:

- Mechanistic Analysis : Use DFT calculations to model reaction pathways and identify intermediates prone to degradation or side reactions .

- In Situ Monitoring : Techniques like ReactIR or LC-MS track reaction progress in real time, revealing kinetic bottlenecks .

- Comparative Studies : Replicate methods from literature (e.g., acyl chloride vs. direct coupling) under controlled conditions to isolate variables (e.g., moisture sensitivity) .

Q. What computational strategies predict the biological activity of this compound against enzyme targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets (e.g., kinases, GPCRs). Fluorine’s electronegativity and methoxy’s steric effects influence binding affinity .

- QSAR Modeling : Train models on analogs (e.g., ’s chloro-fluorophenyl benzamides) to correlate substituent patterns with IC values .

- MD Simulations : Assess target-ligand complex stability over 100+ ns trajectories (AMBER/CHARMM force fields) .

Q. What protocols ensure safe handling and hazard mitigation during the synthesis of this compound?

- Methodological Answer :

- Hazard Assessment : Follow ACS guidelines () to evaluate risks of reagents (e.g., acyl chlorides: corrosive; fluorinated intermediates: potential mutagens).

- Ventilation : Use fume hoods for volatile solvents (dichloromethane, THF) and fluorinated byproducts .

- PPE : Nitrile gloves, lab coats, and safety goggles are mandatory. Store intermediates under inert atmosphere if unstable .

Q. How can researchers elucidate the metabolic stability of this compound in preclinical studies?

- Methodological Answer :

- In Vitro Assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS. Fluorine and methoxy groups may reduce CYP450-mediated oxidation .

- Metabolite ID : Use UPLC-QTOF to detect phase I/II metabolites (e.g., demethylation, glucuronidation) .

- Plasma Stability : Assess compound integrity in plasma (37°C, 24h) to predict bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.